5-Bromo-2,3-difluorocinnamic acid
Overview
Description
5-Bromo-2,3-difluorocinnamic acid is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 214-217 °C. It is sparingly soluble in water but soluble in many organic solvents such as ethanol and ether.Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2,3-difluorocinnamic acid, similar to related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, has been the subject of spectroscopic characterization, particularly using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The structural and vibrational properties of such compounds are often explored through density functional theory (DFT) methods. These studies contribute significantly to our understanding of the molecular structures and properties of bromo and fluoro-substituted compounds (H. Vural & M. Kara, 2017).
Crystal Structure and Reactivity Under Pressure
Research has been conducted on the structural transformations in crystals, particularly focusing on the reactivity of similar difluorocinnamic acids under various pressure conditions. Studies have analyzed how environmental factors like pressure impact the [2 + 2] photodimerization of these acids in crystal form. This kind of research provides insight into the chemical reactivity and structural changes of bromo and fluoro-substituted cinnamic acids under different physical conditions (T. Galica et al., 2018).
Applications in Chemical Synthesis
Compounds like this compound have been utilized in various chemical syntheses. For example, they can be involved in the synthesis of bipyridines and fluoropyridines, demonstrating their versatility as reagents in organic chemistry. Such processes often involve reactions like Suzuki reactions, showcasing the compounds' utility in forming complex molecular structures (F. Romero & R. Ziessel, 1995).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of similar compounds, such as 5-bromo-2,3-di(furan-2-yl)-1h-indole, has shown promising results. These studies involve synthesizing new compounds with potential pharmaceutical applications and testing their antibacterial and antifungal activities. Such research indicates the potential for this compound derivatives in the development of new antimicrobial agents (Hana A. A. Mageed et al., 2021).
Safety and Hazards
Future Directions
While there is limited information on the future directions of 5-Bromo-2,3-difluorocinnamic acid, it’s worth noting that similar compounds, such as 5-bromoindole-2-carboxylic acid hydrazone derivatives, have shown promise as potential inhibitors of VEGFR-2 tyrosine kinase . This suggests that this compound and similar compounds could have potential applications in the development of new anticancer drugs .
Properties
IUPAC Name |
(E)-3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUJEQRZQYTLT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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